

A Technical Guide to the Physical Characteristics of Silver Sulfate Powder

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Silver sulfate*

Cat. No.: *B103943*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical characteristics of **silver sulfate** (Ag_2SO_4). It is intended to serve as a technical resource, presenting quantitative data in a structured format and detailing the experimental methodologies used to determine these properties.

General and Chemical Properties

Silver sulfate is an inorganic ionic compound with the chemical formula Ag_2SO_4 .^{[1][2]} It consists of two silver cations (Ag^+) and one sulfate anion (SO_4^{2-}). At room temperature, it presents as an odorless, white to off-white or colorless crystalline solid or powder.^{[3][4][5][6]} A notable characteristic of **silver sulfate** is its sensitivity to light; it slowly darkens upon exposure to light and air, turning gray or black over time.^{[2][4][7][8]} Therefore, it should be stored in dark, airtight containers.^{[6][8]}

The compound is stable under normal storage conditions but will decompose at very high temperatures.^{[4][5]} It is considered a weak oxidizing agent.^{[9][10]}

Quantitative Physical Data

The key physical properties of **silver sulfate** are summarized in the tables below for easy reference and comparison.

Table 1: General Physical Properties of **Silver Sulfate**

Property	Value	Source(s)
Molecular Formula	Ag₂SO₄	[1] [3] [5]
Molecular Weight	311.80 g/mol	[3] [5] [9]
Density	5.45 g/cm ³ (at 20-25 °C)	[3] [4] [5] [7] [9]
	4.84 g/cm ³ (at 660 °C)	[4]
Melting Point	652 - 660 °C (1206 - 1220 °F)	[4] [5] [7] [8] [9]
Boiling Point	1085 °C (1985 °F) (with decomposition)	[1] [4] [7] [8] [9]
Solubility Product (K _{sp})	1.2 x 10 ⁻⁵	[1] [4]

| Refractive Index (nD) | n α = 1.756; n β = 1.775; n γ = 1.782 |[\[4\]](#) |

Table 2: Solubility of **Silver Sulfate** in Water at Various Temperatures

Temperature	Solubility (g / 100 mL)	Source(s)
0 °C	0.57	[1] [4] [7]
10 °C	0.69	[1] [4] [7]
20 °C	0.74	[11] [12] [13]
25 °C	0.83	[1] [4] [5] [7]
40 °C	0.96	[1] [4] [7]

| 100 °C | 1.33 |[\[1\]](#)[\[4\]](#)[\[7\]](#) |

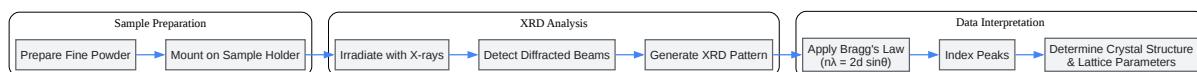
Silver sulfate is generally described as sparingly or minimally soluble in water.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[7\]](#)[\[14\]](#) Its solubility increases with temperature.[\[14\]](#)[\[15\]](#) It is insoluble in ethanol but dissolves in aqueous acids (like nitric and concentrated sulfuric acid), ammonia solutions, and other solvents such as acetone, ether, acetates, and amides.[\[1\]](#)[\[4\]](#)[\[6\]](#)[\[8\]](#)[\[10\]](#)

Crystallography and Structure

Silver sulfate typically crystallizes in an orthorhombic system.[4][16] It is isostructural with anhydrous sodium sulfate.[1] At elevated temperatures, between approximately 415 °C and 425 °C, it undergoes a phase transition from the low-temperature orthorhombic phase to a high-temperature hexagonal phase.[17]

Experimental Protocols

The determination of the physical characteristics of a compound like **silver sulfate** relies on precise and standardized experimental methods. The following sections detail the protocols for key analyses.


Crystal Structure Determination via X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. The protocol involves irradiating a sample with X-rays and measuring the angles and intensities of the diffracted beams.

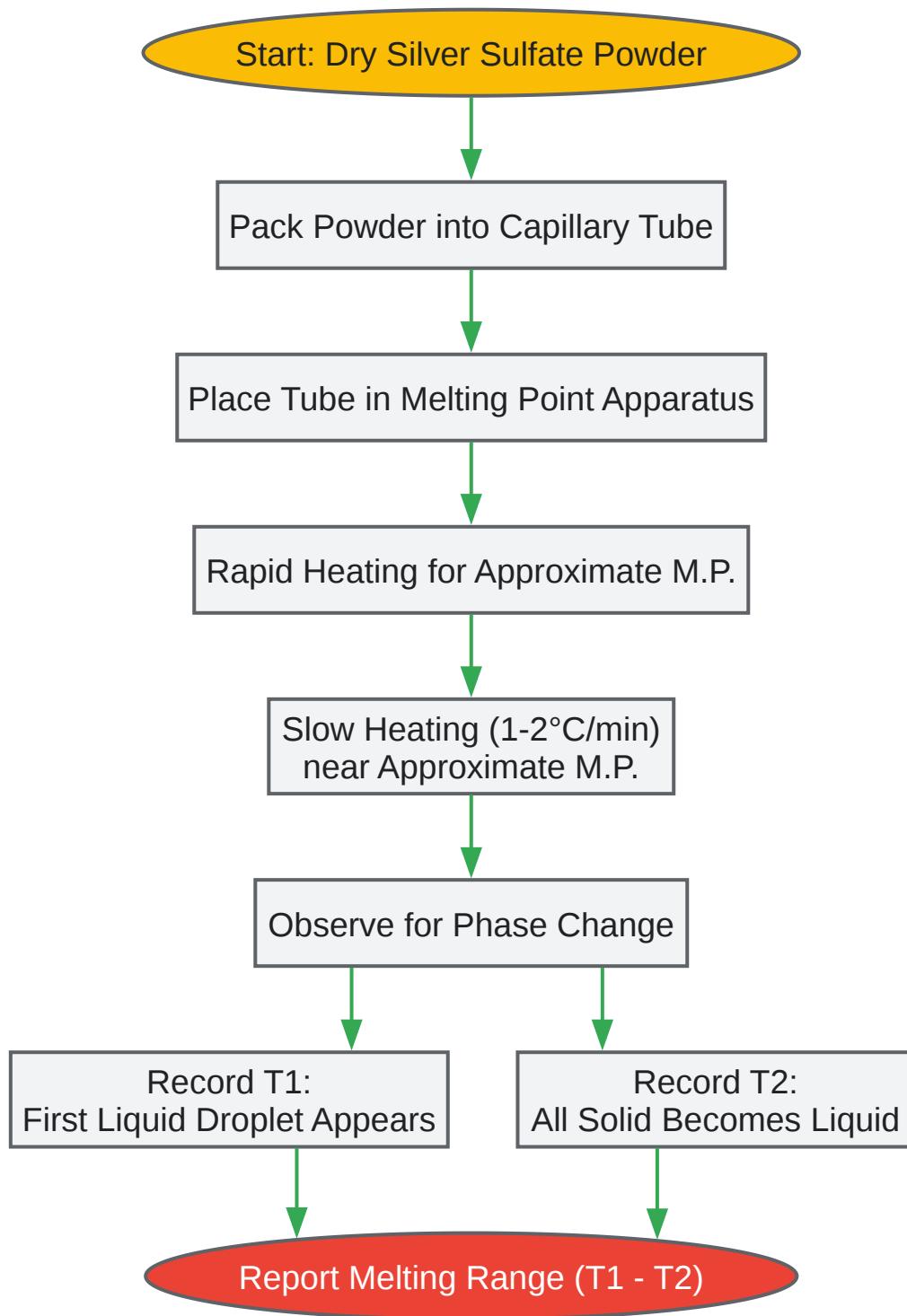
Methodology:

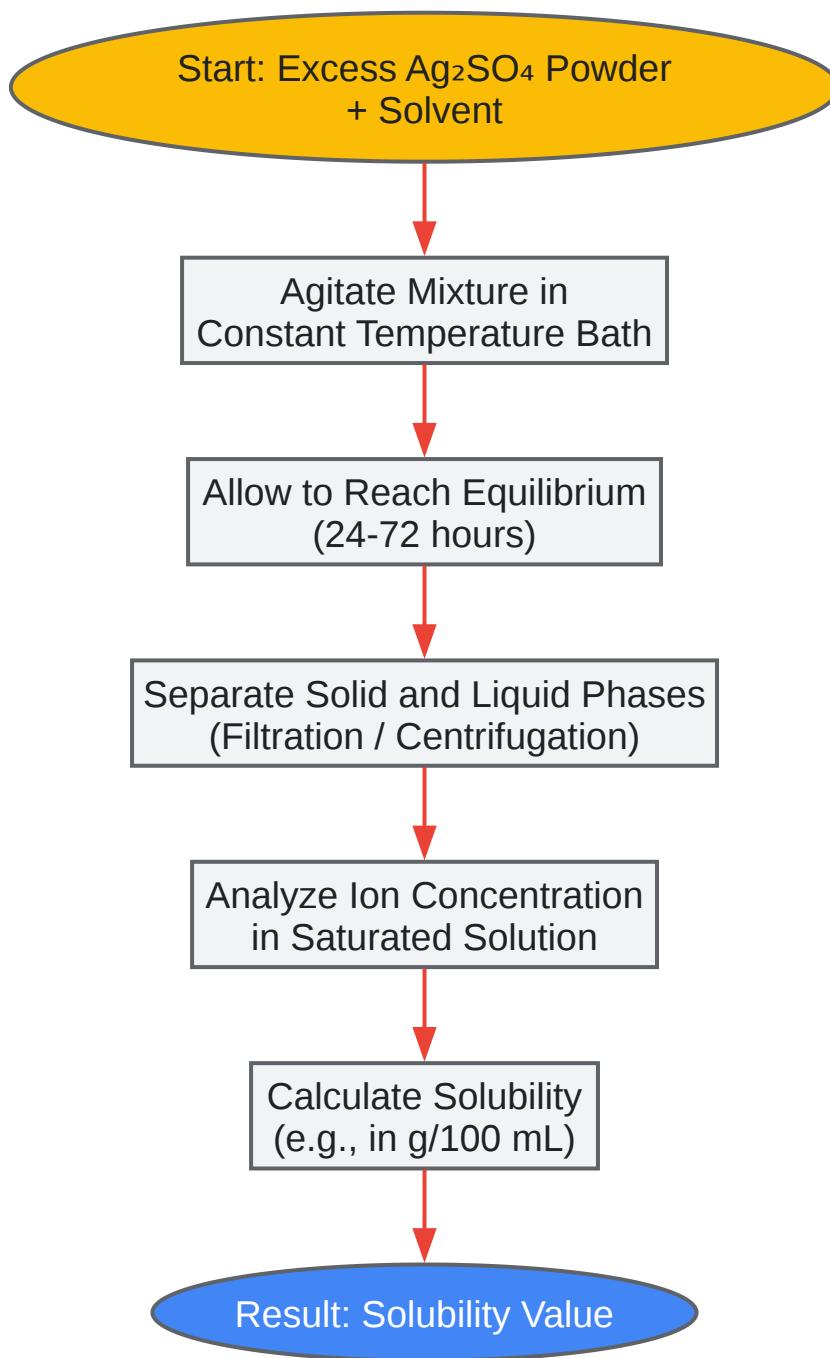
- Sample Preparation: A fine powder of **silver sulfate** is prepared to ensure random orientation of the crystallites. The powder is then packed into a sample holder.
- Instrumentation: A powder diffractometer is used. The instrument consists of an X-ray source (commonly a Cu K α radiation source), the sample holder, and an X-ray detector.[18]
- Data Collection: The sample is irradiated with a monochromatic X-ray beam at a specific angle (θ). The detector, positioned at an angle of 2θ , rotates around the sample to collect the diffracted X-rays. The intensity of the diffracted beams is recorded as a function of the 2θ angle.[18]
- Data Analysis: The resulting XRD pattern shows peaks at specific 2θ angles, which correspond to the crystallographic planes of the **silver sulfate** structure.

- Bragg's Law ($n\lambda = 2d \sin\theta$) is applied to calculate the interplanar spacing (d) for each diffraction peak.[18]
- By indexing these peaks, the unit cell parameters (a, b, c, α , β , γ) and the crystal system (e.g., orthorhombic) can be determined.[17]

[Click to download full resolution via product page](#)

Diagram 1: Workflow for Crystal Structure Analysis by XRD.


Melting Point Determination via the Capillary Method


The capillary method is a standard and widely used technique for determining the melting point of a solid crystalline substance.[19][20]

Methodology:

- Sample Preparation: A small amount of dry, powdered **silver sulfate** is packed into a thin-walled glass capillary tube (sealed at one end) to a height of about 2-3 mm.[19][21][22]
- Apparatus Setup: The capillary tube is placed in a heating block or oil bath of a melting point apparatus (e.g., a Mel-Temp or Thiele tube) adjacent to a calibrated thermometer.[19][23]
- Heating and Observation:
 - The sample is heated rapidly at first to determine an approximate melting temperature.[19][23]
 - A second, fresh sample is then heated slowly (a rate of 1-2 °C per minute is typical) as the temperature approaches the approximate melting point.[19][22]
 - The sample is observed through a magnifying lens.[21]

- Recording the Melting Range: Two temperatures are recorded:
 - T_1 : The temperature at which the first drop of liquid appears (collapse point).
 - T_2 : The temperature at which the entire solid has turned into a clear liquid (clear point).
 - The melting point is reported as the range $T_1 - T_2$. A narrow range (0.5-2 °C) typically indicates a pure substance.[19][21][23]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Silver sulfate - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Silver sulfate | Ag₂SO₄ | CID 159865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. customized Silver sulfate Powder manufacturers- FUNCMATER [funcmater.com]
- 5. consolidated-chemical.com [consolidated-chemical.com]
- 6. Page loading... [guidechem.com]
- 7. Silver sulfate - Sciencemadness Wiki [sciencemadness.org]
- 8. SILVER SULFATE - Ataman Kimya [atamanchemicals.com]
- 9. Silver Sulfate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 10. Silver sulfate | 10294-26-5 [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. Silver sulfate(10294-26-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 14. quora.com [quora.com]
- 15. News - What happens to silver sulfate in water? [xingluchemical.com]
- 16. laboratorynotes.com [laboratorynotes.com]
- 17. researchgate.net [researchgate.net]
- 18. Analysis of Crystallographic Structures and Properties of Silver Nanoparticles Synthesized Using PKL Extract and Nanoscale Characterization Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.ucalgary.ca [chem.ucalgary.ca]
- 20. westlab.com [westlab.com]
- 21. Determination of Melting Point [wiredchemist.com]
- 22. mt.com [mt.com]
- 23. SSERC | Melting point determination [sserc.org.uk]

- To cite this document: BenchChem. [A Technical Guide to the Physical Characteristics of Silver Sulfate Powder]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b103943#physical-characteristics-of-silver-sulfate-powder>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com